molecular formula C10H15NO5 B1675940 Mal-PEG3-alcohol CAS No. 146551-23-7

Mal-PEG3-alcohol

Cat. No.: B1675940
CAS No.: 146551-23-7
M. Wt: 229.23 g/mol
InChI Key: DRANPRSEAZUMPF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Mal-PEG3-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves the selective degradation of target proteins . This is achieved by the compound’s ability to form PROTAC molecules, which contain two different ligands connected by a linker . One of these ligands binds to an E3 ubiquitin ligase, while the other binds to the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound involve the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within cells . By forming PROTAC molecules that can bind to both an E3 ubiquitin ligase and a target protein, this compound can selectively degrade target proteins . This can have downstream effects on various cellular processes, depending on the specific proteins targeted.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups , which can also affect its ADME properties.

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes depending on the specific proteins that are targeted. The degradation of these proteins is achieved through the compound’s ability to form PROTAC molecules that exploit the ubiquitin-proteasome system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the properties of the aqueous media in which it is dissolved . Additionally, the compound’s ability to form covalent bonds with target proteins can be influenced by the presence of other reactive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG3-alcohol typically involves the reaction of maleimide with a PEG derivative. One common method is the nucleophilic displacement reaction where the alkoxide of PEG reacts with maleimide . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) is common to monitor the formation and purity of the compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Thiol-containing compounds under mild conditions.

Major Products:

Scientific Research Applications

Mal-PEG3-alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in the development of new materials.

    Biology: Facilitates the study of protein interactions and functions by enabling selective protein degradation.

    Medicine: Integral in the development of PROTACs for targeted cancer therapy and other diseases.

    Industry: Used in the production of bio-conjugates and in drug delivery systems

Comparison with Similar Compounds

    Mal-PEG2-alcohol: Similar structure but with a shorter PEG chain.

    Mal-PEG4-alcohol: Similar structure but with a longer PEG chain.

    Mal-PEG3-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness: Mal-PEG3-alcohol’s unique combination of a maleimide group and a hydroxyl group linked through a PEG chain provides it with specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise bio-conjugation and protein degradation .

Properties

IUPAC Name

1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c12-4-6-16-8-7-15-5-3-11-9(13)1-2-10(11)14/h1-2,12H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRANPRSEAZUMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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